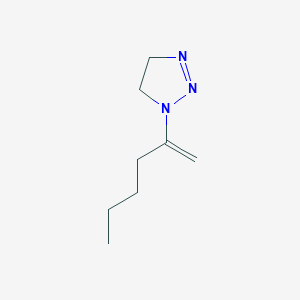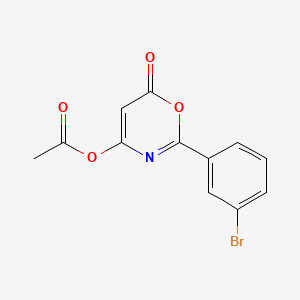
2-Methyl-1-phenylheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-phenylheptan-1-one is an organic compound with the molecular formula C14H20O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a heptane chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenylheptan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with 2-methylheptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound often involves the same Friedel-Crafts acylation method due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-phenylheptan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: HNO3 (nitration), H2SO4 (sulfonation), Br2 (bromination)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro, sulfonyl, or halogenated derivatives
Applications De Recherche Scientifique
2-Methyl-1-phenylheptan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-1-phenylheptan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through its interaction with specific proteins and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-phenylpentan-1-one
- 2-Methyl-1-phenylbutan-1-one
- 2-Methyl-1-phenylpropan-1-one
Comparison
2-Methyl-1-phenylheptan-1-one is unique due to its longer heptane chain, which can influence its physical and chemical properties, such as boiling point and solubility. This makes it distinct from its shorter-chain analogs, which may have different applications and reactivity profiles .
Propriétés
Numéro CAS |
39576-10-8 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
2-methyl-1-phenylheptan-1-one |
InChI |
InChI=1S/C14H20O/c1-3-4-6-9-12(2)14(15)13-10-7-5-8-11-13/h5,7-8,10-12H,3-4,6,9H2,1-2H3 |
Clé InChI |
TUBDASUUVQNSHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


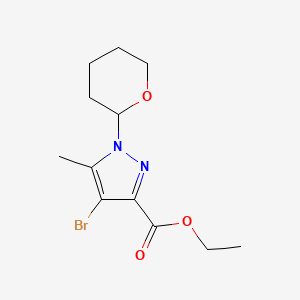

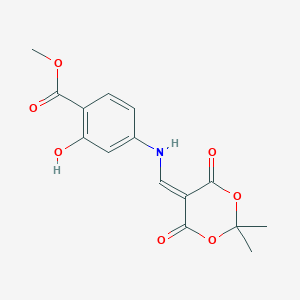
![Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]-](/img/structure/B13986989.png)


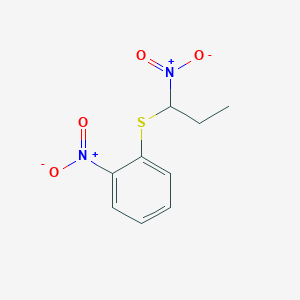

![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol](/img/structure/B13987022.png)
![6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one](/img/structure/B13987030.png)
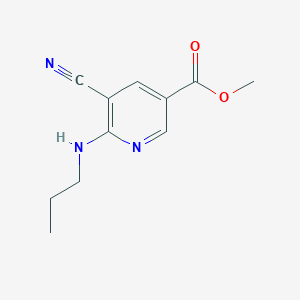
![6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987042.png)
